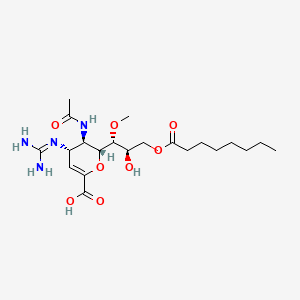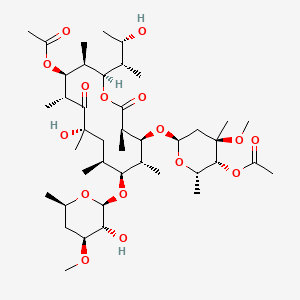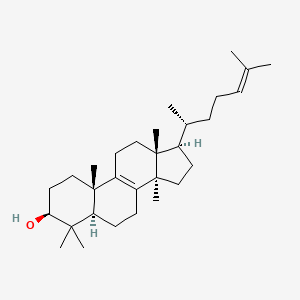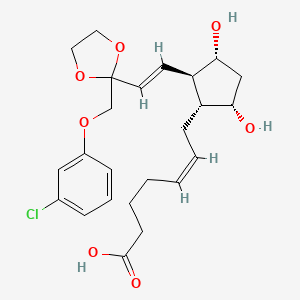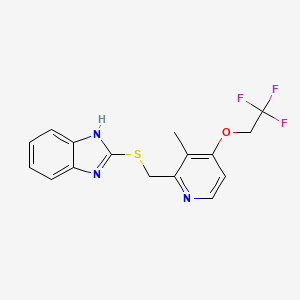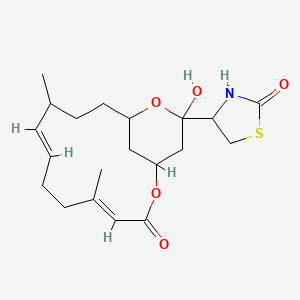
Latrunculin B
概述
描述
Latrunculin B is a natural product isolated from the Red Sea sponge Latrunculia magnifica. It is a 14-membered macrolide attached to a 2-thiazolidinone moiety. This compound is known for its ability to disrupt actin polymerization, making it a valuable tool in cell biology and pharmacological research .
科学研究应用
Latrunculin B has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the polymerization of actin and other cytoskeletal proteins.
Biology: this compound is employed to investigate cell motility, division, and morphology by disrupting actin filaments.
Medicine: It has potential therapeutic applications in treating diseases related to actin dysfunction, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and as a research tool in various industrial applications
体内
Latrunculin B has been used in a variety of in vivo studies. It has been used to study actin-mediated processes, such as cell motility, cell shape, and cell-cell adhesion. It has also been used to study the effects of actin on cell signaling pathways, such as the MAPK, NF-κB, and Wnt pathways.
体外
Latrunculin B has been used in a variety of in vitro studies. It has been used to study the effects of actin on cell proliferation, cell differentiation, and gene expression. It has also been used to study the effects of actin on cell adhesion and cell migration.
作用机制
Latrunculin B exerts its effects by binding to actin monomers near the nucleotide-binding cleft, preventing them from polymerizing into filaments. This disruption of actin polymerization leads to the breakdown of the actin cytoskeleton, affecting various cellular processes such as motility, division, and morphology. The primary molecular targets of this compound include actin and proteins involved in actin regulation, such as gelsolin and protein spire homolog 2 .
生物活性
Latrunculin B has been shown to inhibit the formation of actin filaments, disrupt the organization of the actin cytoskeleton, and inhibit cell motility and cell-cell adhesion. It has also been shown to inhibit cell proliferation, cell differentiation, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes involved in the actin cytoskeleton, including actin-binding proteins, actin-depolymerizing factors, and actin-capping proteins. It has also been shown to inhibit the activity of several signaling pathways, including the MAPK, NF-κB, and Wnt pathways.
实验室实验的优点和局限性
Latrunculin B has several advantages for lab experiments. It is a potent inhibitor of actin polymerization and has a reversible half-life of 6-8 hours. It is also relatively easy to synthesize in the laboratory and can be used in a variety of in vivo and in vitro studies. However, it can be toxic to cells at high concentrations and can produce off-target effects.
未来方向
Future research on latrunculin B could focus on developing new synthesis methods for the compound, as well as exploring its therapeutic potential. Additionally, further research could explore the effects of this compound on other actin-binding proteins, as well as its effects on other signaling pathways. Furthermore, research could focus on developing new methods for delivering the compound to specific cell types and tissues. Finally, research could explore the potential for using this compound in combination with other compounds to enhance its therapeutic effects.
安全和危害
Latrunculin B is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .
生化分析
Biochemical Properties
Latrunculin B plays a crucial role in biochemical reactions by inhibiting actin polymerization. It binds to monomeric actin with a 1:1 stoichiometry, preventing the formation of actin filaments. This interaction disrupts the actin cytoskeleton, affecting various cellular functions. This compound interacts with several biomolecules, including actin-binding proteins and enzymes involved in actin dynamics. By inhibiting actin polymerization, this compound alters the mechanical properties of cells and tissues, influencing processes such as cell motility, division, and signaling .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion. In cardiomyocytes, this compound modulates electrophysiological characteristics and arrhythmogenesis by affecting ion currents and calcium homeostasis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the organization and dynamics of the actin cytoskeleton .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to monomeric actin, preventing actin polymerization. This inhibition disrupts the formation of actin filaments, leading to changes in cell structure and function. This compound’s interaction with actin affects various cellular processes, including cell motility, division, and signaling. By inhibiting actin polymerization, this compound alters the mechanical properties of cells and tissues, influencing their behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is gradually inactivated by serum, leading to transient changes in actin dynamics and cellular function . Long-term exposure to this compound can result in sustained disruption of the actin cytoskeleton, affecting cell shape, motility, and adhesion. These temporal effects are crucial for understanding the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively inhibits actin polymerization, leading to changes in cell structure and function. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects of this compound is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors involved in actin polymerization and depolymerization, affecting the overall metabolic flux and metabolite levels. By inhibiting actin polymerization, this compound alters the balance of actin monomers and filaments, influencing cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound accumulates in regions with high actin turnover, such as the leading edge of migrating cells and sites of active cell division . This distribution pattern is crucial for understanding the compound’s effects on cellular function.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on actin dynamics. It targets regions with high actin turnover, such as the leading edge of migrating cells and sites of active cell division. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its effective interaction with monomeric actin . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Latrunculin B can be synthesized through a series of chemical reactions involving the formation of the macrolide ring and the attachment of the thiazolidinone moiety. The synthesis typically involves the use of protecting groups, coupling reactions, and cyclization steps. The exact synthetic route can vary, but it generally requires precise control of reaction conditions to ensure the correct formation of the macrolide structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as the sponge Latrunculia magnifica. The extraction process involves collecting the sponge, followed by solvent extraction and purification steps to isolate the compound. Due to the complexity of its structure, chemical synthesis on an industrial scale is challenging and less common .
化学反应分析
Types of Reactions
Latrunculin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the macrolide ring.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
Latrunculin A: Another member of the latrunculin family, Latrunculin A has a similar structure but with a 16-membered macrolide ring. It is more potent than Latrunculin B in disrupting actin polymerization.
Cytochalasin D: This compound also disrupts actin polymerization but through a different mechanism. It binds to the barbed end of actin filaments, preventing further polymerization.
Jasplakinolide: Unlike this compound, Jasplakinolide stabilizes actin filaments, preventing their depolymerization
Uniqueness of this compound
This compound is unique in its specific binding to actin monomers and its ability to disrupt actin polymerization without affecting microtubules. This selective action makes it a valuable tool for studying actin dynamics and related cellular processes .
属性
IUPAC Name |
(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-JRIKCGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76343-94-7 | |
| Record name | Latrunculin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrunculin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrunculin B | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LATRUNCULIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Latrunculin B interact with its target within cells?
A1: this compound binds directly to monomeric G-actin, forming a 1:1 complex. [, ] This interaction effectively sequesters G-actin, preventing its incorporation into filamentous F-actin. [, ]
Q2: What are the downstream effects of this compound's interaction with actin?
A2: By preventing F-actin assembly, this compound disrupts the actin cytoskeleton, leading to a variety of cellular consequences, including: [, , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C20H27NO5S and a molecular weight of 393.5 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic data including NMR and mass spectrometry have been used to characterize the structure of this compound and its analogues. [, ]
Q5: Has the stability of this compound been studied?
A5: Yes, studies have shown that this compound can be inactivated by serum, indicating a potential limitation for its in vivo application. []
Q6: Does this compound possess any catalytic properties?
A6: this compound is not known to possess any catalytic properties. It primarily functions by binding to G-actin, thereby disrupting actin polymerization.
Q7: Have computational methods been applied to study this compound?
A7: Yes, molecular docking and molecular dynamics simulations have been used to investigate the binding of this compound and its analogues to G-actin. [, ] These studies provide insights into the structural features important for binding affinity and selectivity.
Q8: How do structural modifications of this compound affect its activity?
A8: Studies on this compound analogues revealed that the macrocyclic ring and the thiazolidinone ring are crucial for its actin-binding activity. [] Modifications to these structures can significantly impact potency and selectivity. For instance, opening the macrocyclic ring reduces hydrophobicity and diminishes actin binding. []
Q9: Can the thiazolidinone ring of this compound be modified while retaining activity?
A9: Yes, research has shown that the thiazolidinone ring can be replaced with an oxazolidinone moiety without completely abolishing actin binding. [] This finding opens up possibilities for designing analogues with improved pharmacological properties.
Q10: What are the challenges associated with the formulation of this compound for therapeutic applications?
A10: The serum instability of this compound presents a challenge for its in vivo use. [] Further research is needed to develop appropriate formulation strategies to enhance its stability and bioavailability.
Q11: What in vitro models have been used to study this compound?
A11: this compound has been extensively studied in various cell culture models, including:
- Human trabecular meshwork (HTM) cells: to investigate its effects on outflow facility and potential for glaucoma treatment. [, , , ]
- Pulmonary vein cardiomyocytes: to assess its impact on electrophysiological characteristics and potential for atrial fibrillation treatment. []
- Mast cells: to examine its role in degranulation and potential implications for allergic reactions. [, ]
- Various cancer cell lines: to investigate its effects on cell morphology, motility, and adhesion as a potential anticancer agent. [, , ]
Q12: How does this compound affect glucose-stimulated insulin secretion in vitro?
A12: Studies using MIN6 beta-cells and isolated rat islet cells have shown that this compound increases glucose-stimulated insulin secretion. [] This effect is attributed to the disruption of cortical actin, which may facilitate insulin granule exocytosis.
Q13: Are there any known biomarkers to assess the activity of this compound?
A13: While specific biomarkers for this compound activity are currently lacking, researchers often monitor changes in F-actin organization and distribution as an indicator of its effect on the actin cytoskeleton. [, , , , ]
Q14: What analytical methods are employed to study this compound?
A14: Various techniques are used to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC) []
- Mass spectrometry [, ]
- Fluorescence microscopy: often used in conjunction with fluorescently labeled phalloidin to visualize and analyze actin filament organization. [, , , , ]
Q15: What are some promising areas of cross-disciplinary research involving this compound?
A15:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






